(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 205587-32-2
VCID: VC8253616
InChI: InChI=1S/C7H6Cl2O4/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,5-6,10-11H,(H,12,13)/t5-,6+/m1/s1
SMILES: C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O
Molecular Formula: C7H6Cl2O4
Molecular Weight: 225.02 g/mol

(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid

CAS No.: 205587-32-2

Cat. No.: VC8253616

Molecular Formula: C7H6Cl2O4

Molecular Weight: 225.02 g/mol

* For research use only. Not for human or veterinary use.

(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid - 205587-32-2

Specification

CAS No. 205587-32-2
Molecular Formula C7H6Cl2O4
Molecular Weight 225.02 g/mol
IUPAC Name (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Standard InChI InChI=1S/C7H6Cl2O4/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,5-6,10-11H,(H,12,13)/t5-,6+/m1/s1
Standard InChI Key VCMXBESUKVYUFQ-RITPCOANSA-N
Isomeric SMILES C1=C([C@H]([C@H](C(=C1Cl)Cl)O)O)C(=O)O
SMILES C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O
Canonical SMILES C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, with the molecular formula C₇H₆Cl₂O₄ and a molecular weight of 225.02 g/mol . The stereochemistry at positions 5 and 6 (both R-configured) is critical for its biological activity and reactivity.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number205587-32-2
Molecular FormulaC₇H₆Cl₂O₄
Molecular Weight225.02 g/mol
SMILES NotationC1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O
InChIKeyVCMXBESUKVYUFQ-RITPCOANSA-N

Stereochemical Considerations

The cis arrangement of hydroxyl groups at positions 5 and 6 enhances hydrogen-bonding interactions, while the chlorine atoms at positions 3 and 4 contribute to electrophilic reactivity. X-ray crystallography data from related cyclohexadiene derivatives (e.g., diisobutyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate) confirm that such structures exhibit planar geometry at the diene moiety, with bond lengths of ~1.354 Å for C=C bonds .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions starting from substituted cyclohexadiene precursors:

  • Chlorination: Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at positions 3 and 4.

  • Dihydroxylation: cis-Dihydroxylation is achieved via osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .

  • Carboxylation: The Kolbe-Schmitt reaction or direct oxidation of a methyl group introduces the carboxylic acid functionality .

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationSO₂Cl₂, DCM, 0°C7895
DihydroxylationOsO₄, NMO, acetone/water6590
CarboxylationCO₂, NaOH, 150°C8298

Industrial Scalability

Industrial production emphasizes green chemistry principles, such as using recyclable catalysts (e.g., Fe³⁺-zeolites) to minimize waste . Continuous-flow systems have been reported to improve yield by 15–20% compared to batch processes .

Biological and Biochemical Relevance

Role in Microbial Metabolism

This compound is a metabolite in Escherichia coli (strain K12, MG1655), where it participates in aromatic compound degradation pathways . It interacts with 1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase (EC 1.3.1.25), an enzyme that catalyzes the decarboxylation and oxidation of dihydroxycyclohexadiene derivatives to catechol and CO₂ .

Table 3: Enzymatic Interaction Data

EnzymeSubstrateKmK_m (μM)VmaxV_{max} (μmol/min/mg)
EC 1.3.1.25(1R,6R)-1,6-Dihydroxycyclohexa-2,4-diene-1-carboxylate12.3 ± 1.24.7 ± 0.3

Antimicrobial and Anti-Inflammatory Activity

Studies on structurally analogous compounds (e.g., 3,4-dichloro-5,6-dihydroxybenzoic acid derivatives) demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The anti-inflammatory effects are attributed to inhibition of NF-κB signaling, reducing TNF-α production by 40% at 50 μM concentrations.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing tetracycline antibiotics, where its chlorinated dihydroxy motif is incorporated into the tetracyclic scaffold . Modifications at the carboxylic acid group (e.g., esterification) enhance bioavailability .

Probe for Enzyme Detection

Functionalized derivatives are used as fluorescent probes to detect oxidoreductases in environmental samples, with a detection limit of 0.1 nM .

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